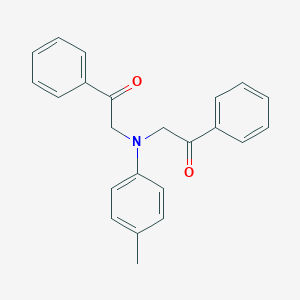
2-(4-Methyl-N-phenacylanilino)-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] is a complex organic compound characterized by its unique structure, which includes a phenyl group and a methylphenyl imino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] typically involves the reaction of 4-methylphenylamine with benzaldehyde under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is then further reacted with ethanone to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines.
科学的研究の応用
Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the phenyl groups may interact with hydrophobic pockets in target molecules, influencing their activity.
類似化合物との比較
Similar Compounds
Acetophenone: A simpler compound with a similar phenyl group but lacking the imine functionality.
Benzophenone: Contains two phenyl groups but does not have the imine group.
4-Methylacetophenone: Similar structure but with a methyl group instead of the imine group.
Uniqueness
Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] is unique due to the presence of both phenyl and imine groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
113385-73-2 |
|---|---|
分子式 |
C23H21NO2 |
分子量 |
343.4 g/mol |
IUPAC名 |
2-(4-methyl-N-phenacylanilino)-1-phenylethanone |
InChI |
InChI=1S/C23H21NO2/c1-18-12-14-21(15-13-18)24(16-22(25)19-8-4-2-5-9-19)17-23(26)20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
InChIキー |
LJZFSRYVWJEHPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
同義語 |
2,2'-(P-TOLYLAZANEDIYL)BIS(1-PHENYLETHANONE) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















